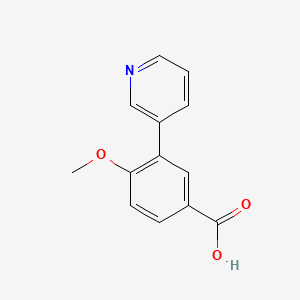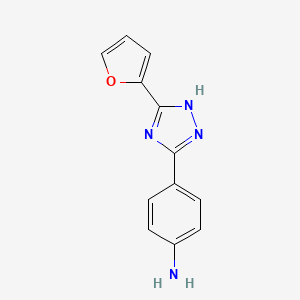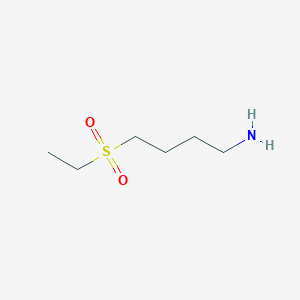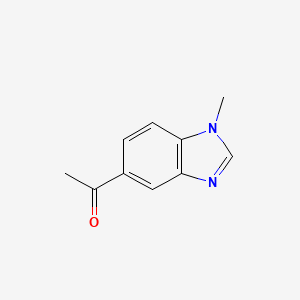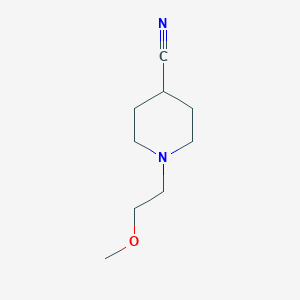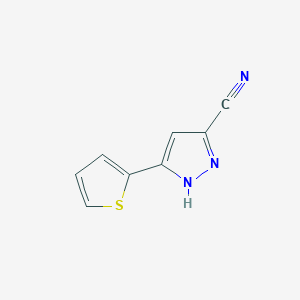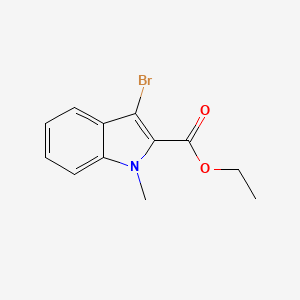
3-bromo-1-metil-1H-indol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are bicyclic structures consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the first position, and an ethyl ester group at the second position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders .
Mode of Action
The interaction of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate with its targets results in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate affects various biochemical pathways due to its broad-spectrum biological activities . For example, it has been reported to show inhibitory activity against influenza A , indicating that it may affect the viral replication pathway.
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate’s action are diverse due to its broad-spectrum biological activities . For instance, it has been reported to demonstrate substantial selective cytotoxicity towards cancer cell lines .
Action Environment
The action, efficacy, and stability of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate can be influenced by various environmental factors. For example, the compound’s reactivity and stability can be affected by temperature, as indicated by a synthesis reaction involving a similar indole derivative . Additionally, personal contact with the substance should be controlled using protective equipment, indicating that it may be sensitive to exposure to the environment .
Análisis Bioquímico
Biochemical Properties
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as glutathione S-transferase isozymes, which are involved in detoxification processes . Additionally, this compound can bind to multiple receptors with high affinity, making it a valuable tool for developing new therapeutic agents . The interactions between ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate and these biomolecules are primarily driven by its indole nucleus, which facilitates binding through π-electron delocalization and hydrogen bonding.
Cellular Effects
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate has been shown to exert various effects on different types of cells and cellular processes. In cancer cell lines, it demonstrates substantial selective cytotoxicity, leading to a significant decrease in the percentage of live cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting the overall growth and survival of cells.
Molecular Mechanism
The molecular mechanism of action of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through its indole nucleus. This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions ultimately lead to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate remains stable under specific conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including sustained enzyme inhibition and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression, without causing significant toxicity . At higher doses, ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, its interaction with glutathione S-transferase isozymes can affect the detoxification of reactive oxygen species and other harmful compounds, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues . The distribution of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate can influence its biological activity, as its presence in specific cellular compartments can enhance or inhibit its interactions with biomolecules.
Subcellular Localization
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate can influence its interactions with enzymes, receptors, and other biomolecules, ultimately determining its overall impact on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl 1-methyl-1H-indole-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired brominated product .
Another method involves the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines, which are properly functionalized by different electron-withdrawing and -donating groups .
Industrial Production Methods
Industrial production of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Comparación Con Compuestos Similares
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-1H-indole-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate: Has the bromine atom at a different position, leading to variations in its chemical behavior.
Ethyl indole-2-carboxylate: Does not have the methyl and bromine substituents, making it less reactive in certain reactions.
These comparisons highlight the unique properties of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
ethyl 3-bromo-1-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-10(13)8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXAKECCOMBDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653895 | |
| Record name | Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521276-41-5 | |
| Record name | Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



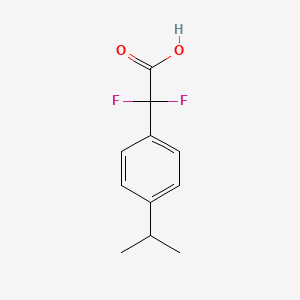
![3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1387999.png)
![2-(Benzo[d]thiazol-6-yloxy)acetic acid](/img/structure/B1388000.png)

